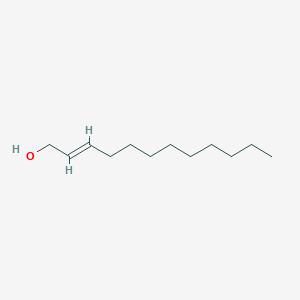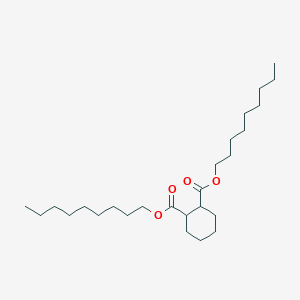
Dinonyl cyclohexane-1,2-dicarboxylate
Übersicht
Beschreibung
Dinonyl cyclohexane-1,2-dicarboxylate, also known as DINCH, is a colorless, odorless liquid . It is used as a plasticizer for the manufacture of flexible plastic articles in sensitive application areas such as toys, medical devices, and food packaging . It is considered an alternative to phthalate plasticizers, which are known to be endocrine disruptors .
Synthesis Analysis
DINCH can be synthesized by the reaction of isononyl alcohol and hexahydro phthalic anhydride . The reaction is carried out in a kettle under normal pressure, heated to 180°C, and maintained at 250°C for 5 hours . The resulting product is then processed through a falling film evaporator and a stripping tank to remove impurities .Molecular Structure Analysis
The molecular formula of DINCH is C26H48O4 . It consists of a cyclohexane ring with two carboxylate groups attached, each esterified with an isononyl group .Chemical Reactions Analysis
The primary chemical reaction involved in the production of DINCH is the esterification of hexahydro phthalic anhydride with isononyl alcohol . This reaction is catalyzed by acetic anhydride .Physical And Chemical Properties Analysis
DINCH is a colorless, odorless liquid with a specific gravity slightly less than 1 . It is soluble in various organic solvents but practically insoluble in water . The vapor pressure of DINCH is 0.0000013 hPa at 50°C .Wissenschaftliche Forschungsanwendungen
Plasticizer Applications : Dinonyl cyclohexane-1,2-dicarboxylate, also known as diisononyl cyclohexane-1,2-dicarboxylate (DINCH), is used as a new generation plasticizer. It replaces dialkyl benzene-1,2-dicarboxylate to improve polymer flexibility, particularly in PVC, while reducing toxic effects on human health during environmental release (Dziwiński, Poźniak, & Lach, 2017).
Environmental Exposure Monitoring : DINCH is increasingly used as a phthalate substitute in various products. Its metabolites in human urine, such as cyclohexane-1,2-dicarboxylic acid-monocarboxy isooctyl ester (MCOCH), are potential biomarkers for assessing environmental exposure to this compound (Silva et al., 2013).
Identification of Biomarkers : Research has identified several urinary oxidative metabolites as specific biomarkers of DINCH exposure. These include cyclohexane-1,4-dicarboxylic acid, mono hydroxyisononyl ester (MHNCH), which are useful for monitoring human exposure to DINCH (Silva et al., 2012).
Medical Device Applications : DINCH is recommended as an alternative plasticizer for medical devices due to its balanced properties and low health risks. It shows no indication of toxicity or genotoxicity, making it suitable for sensitive applications (Wadey, 2003).
Blood Container Applications : DINCH is explored as an alternative plasticizer for blood containers. It shows protective effects on red blood cells and improved cold resistance, making it a potential substitute for conventional plasticizers used in medical containers (Morishita et al., 2018).
Catalytic Activity in Organic Synthesis : Cyclohexane-1,2-dicarboxylate compounds are used in catalysis, particularly in the oxidation of cyclohexane, demonstrating significant potential in organic synthesis (Hazra et al., 2014).
Eigenschaften
IUPAC Name |
dinonyl cyclohexane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48O4/c1-3-5-7-9-11-13-17-21-29-25(27)23-19-15-16-20-24(23)26(28)30-22-18-14-12-10-8-6-4-2/h23-24H,3-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLHXZYMYYBBHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274054 | |
| Record name | Dinonyl cyclohexane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dinonyl cyclohexane-1,2-dicarboxylate | |
CAS RN |
331673-15-5 | |
| Record name | Dinonyl cyclohexane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



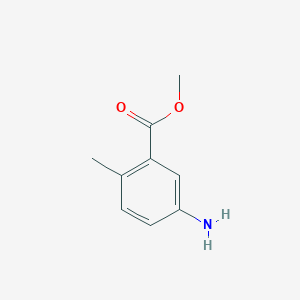
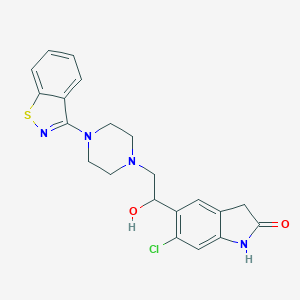
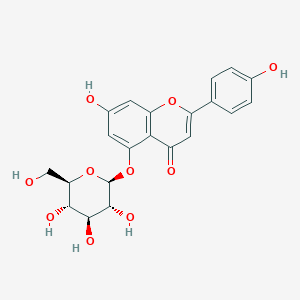
![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B105966.png)
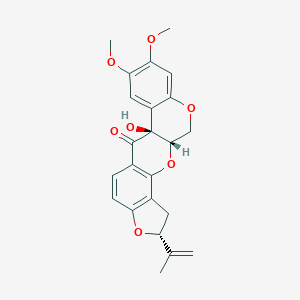
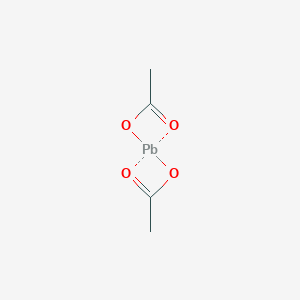
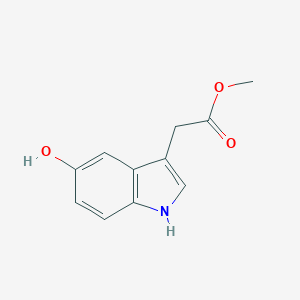
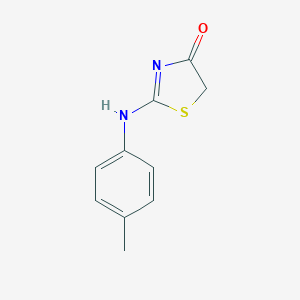
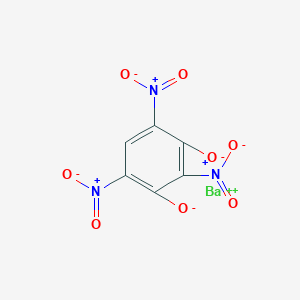
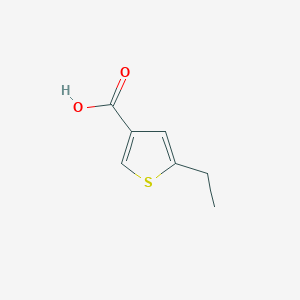
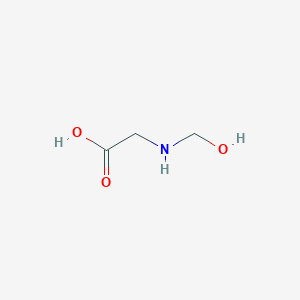
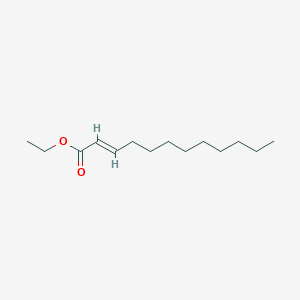
![6-Ethylthieno[3,2-b]pyridine](/img/structure/B105985.png)
